N-tert-Butyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide
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Overview
Description
N-TERT-BUTYL-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE: is a compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a triazole ring, and a sulfanyl group attached to an acetamide moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of inert atmospheres, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole ring can participate in reduction reactions, leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles. Substitution reactions can lead to various alkylated derivatives of the compound.
Scientific Research Applications
N-TERT-BUTYL-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring can coordinate with metal ions, facilitating catalytic processes. The sulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. Additionally, the acetamide moiety can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
BTTAA: Another water-soluble ligand for CuAAC, similar to BTTES but with distinct structural features.
Uniqueness
N-TERT-BUTYL-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C8H14N4OS |
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Molecular Weight |
214.29 g/mol |
IUPAC Name |
N-tert-butyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
InChI |
InChI=1S/C8H14N4OS/c1-8(2,3)11-6(13)4-14-7-9-5-10-12-7/h5H,4H2,1-3H3,(H,11,13)(H,9,10,12) |
InChI Key |
RNSNKGVZBHQYNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC=NN1 |
Origin of Product |
United States |
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